3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline
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Overview
Description
3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline is an organic compound with the molecular formula C18H23NO2 It is characterized by the presence of two methoxy groups attached to the benzene ring and an aniline group substituted with a 4-propan-2-ylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-propan-2-ylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3,4-dimethoxyaniline is dissolved in a suitable solvent like ethanol or methanol, and the 4-propan-2-ylbenzyl chloride is added dropwise. The mixture is then heated under reflux for several hours to complete the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyaniline: Lacks the 4-propan-2-ylphenylmethyl group, making it less bulky and potentially less active in certain applications.
4-methoxy-2-methylaniline: Contains a single methoxy group and a methyl group, differing in both structure and reactivity.
N-(4-propan-2-ylphenyl)methylaniline:
Uniqueness
3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline is unique due to the presence of both methoxy groups and the 4-propan-2-ylphenylmethyl substitution. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(2)15-7-5-14(6-8-15)12-19-16-9-10-17(20-3)18(11-16)21-4/h5-11,13,19H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXLUFCDJWCRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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